Cas no 2138530-00-2 (2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol)

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol is a fluorinated triazole derivative characterized by its unique structural features, including a difluoroethanol moiety attached to a 1,2,4-triazole ring. This compound exhibits potential utility in medicinal chemistry and agrochemical applications due to its ability to modulate biological activity through hydrogen bonding and lipophilic interactions. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the triazole core offers versatility for further functionalization. Its balanced physicochemical properties make it a promising intermediate for the synthesis of novel bioactive molecules, particularly in the development of antifungal or antiviral agents. The compound's stability under standard laboratory conditions facilitates handling and storage.
2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol structure
2138530-00-2 structure
Product Name:2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol
CAS No:2138530-00-2
MF:C6H9F2N3O
MW:177.151967763901
CID:6577158
PubChem ID:165963904
Update Time:2025-06-15

2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol
    • EN300-1168437
    • 2138530-00-2
    • Inchi: 1S/C6H9F2N3O/c1-2-11-5(9-4-10-11)6(7,8)3-12/h4,12H,2-3H2,1H3
    • InChI Key: ZRFUSVUIFFYOGI-UHFFFAOYSA-N
    • SMILES: FC(CO)(C1=NC=NN1CC)F

Computed Properties

  • Exact Mass: 177.07136824g/mol
  • Monoisotopic Mass: 177.07136824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 50.9Ų

2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol Pricemore >>

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Additional information on 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol

Comprehensive Overview of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol (CAS No. 2138530-00-2): Properties, Applications, and Research Insights

2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol (CAS No. 2138530-00-2) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a 1,2,4-triazole ring with a difluoroethanol moiety, offering versatile reactivity and potential bioactivity. This article delves into its chemical properties, synthetic pathways, and emerging applications, while addressing frequently searched queries such as "fluorinated triazole derivatives" and "difluoroethanol applications."

The compound's molecular formula, C6H9F2N3O, highlights its moderate polarity and solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Its 1-ethyl-1,2,4-triazole core is a privileged scaffold in medicinal chemistry, often associated with antimicrobial and antifungal activities. Researchers have explored its derivatives for targeting enzyme inhibition, particularly in CYP450 systems, aligning with trends in drug discovery and precision medicine.

Recent studies emphasize the role of fluorine substitution in enhancing metabolic stability and bioavailability, a hot topic in pharmaceutical optimization. The 2,2-difluoroethanol segment contributes to these properties, making the compound a candidate for prodrug design. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical for characterizing its purity and stability, addressing common search terms like "triazole NMR analysis."

In agrochemistry, 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol has been investigated as a precursor for crop protection agents. Its potential to modulate plant hormone pathways, such as abscisic acid (ABA) signaling, resonates with the growing demand for sustainable agriculture solutions. Patent literature reveals its utility in formulations targeting fungal resistance, a pressing concern in global food security discussions.

From a synthetic perspective, the compound is typically prepared via nucleophilic substitution reactions between 1-ethyl-1,2,4-triazole and difluoroethylating reagents. Optimizing reaction conditions (e.g., temperature, catalysts) is a recurring theme in scholarly searches, reflecting industrial interest in green chemistry and atom economy. Computational modeling, including DFT calculations, further aids in predicting its reactivity and interactions.

Environmental and toxicological profiles of CAS 2138530-00-2 remain under study, with preliminary data suggesting low ecotoxicity. This aligns with regulatory priorities for benign-by-design chemicals, a trending topic in EU REACH compliance. Users frequently search for "triazole biodegradability" and "fluorinated compound safety," underscoring the need for transparent data dissemination.

In conclusion, 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-ol exemplifies the intersection of fluorine chemistry and heterocyclic innovation. Its dual applicability in life sciences and material research positions it as a molecule of enduring relevance, warranting continued exploration in peer-reviewed journals and industry reports.

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